molecular formula C22H21ClN4O3 B4520282 N-(2-chlorobenzyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

N-(2-chlorobenzyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B4520282
M. Wt: 424.9 g/mol
InChI Key: AVZCQCVDXYSWRZ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a synthetic organic compound featuring a 2-chlorobenzyl group, a piperazine ring substituted with an indole-2-carbonyl moiety, and an oxoacetamide linker. Its molecular weight and structural complexity make it a candidate for pharmacological research, particularly in targeting receptors or enzymes influenced by its heterocyclic components.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3/c23-17-7-3-1-6-16(17)14-24-20(28)22(30)27-11-9-26(10-12-27)21(29)19-13-15-5-2-4-8-18(15)25-19/h1-8,13,25H,9-12,14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZCQCVDXYSWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with an indole derivative, the compound is reacted with a suitable acylating agent to introduce the carbonyl group.

    Piperazine Coupling: The indole derivative is then coupled with piperazine under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Benzylation: The piperazine-indole intermediate is then reacted with 2-chlorobenzyl chloride to introduce the benzyl group.

    Final Acylation: The final step involves acylation with an oxoacetamide derivative to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the carbonyl groups.

    Substitution: The benzyl and indole groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Group

  • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide () Structural Difference: Replaces the 2-chlorobenzyl group with a cyclohexenylethyl chain.
  • N-(4-chlorophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide ()

    • Structural Difference : Features a sulfonyl group and ethenesulfonyl-piperazine instead of indole-carbonyl.
    • Impact : Enhanced electron-withdrawing properties may improve stability but reduce affinity for hydrophobic binding pockets .

Halogen Substitution Patterns

  • N-(2-chloro-4-fluorobenzyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide () Structural Difference: Adds a fluorine atom at the 4-position of the benzyl group.
  • N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide ()

    • Structural Difference : Chlorine at the para position of the benzyl group.
    • Impact : Altered spatial arrangement reduces compatibility with ortho-substituted receptor pockets, lowering activity in CNS targets compared to the 2-chloro isomer .

Piperazine Ring Modifications

  • N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide ()
    • Structural Difference : Replaces indole-carbonyl with a benzyl group and introduces a thiazole ring.
    • Impact : Thiazole enhances π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases), while benzylpiperazine may increase dopamine receptor affinity .

Core Heterocycle Replacements

  • 2-[1,5-dimethyl-3-phenyl-1H-pyrrol-2-yl]-N-{4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl}-2-oxoacetamide ()
    • Structural Difference : Substitutes indole with a pyrrole-pyrimidine system.
    • Impact : Fluoropyrimidine enhances antifungal activity by targeting fungal cytochrome P450 enzymes, diverging from the indole-based CNS activity of the target compound .

Comparative Data Table

Compound Name Key Structural Features Biological Activity Potency vs. Target Compound
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide Cyclohexenylethyl, indole-carbonyl Kinase inhibition Lower
N-(2-chloro-4-fluorobenzyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide Dual halogenation, oxadiazole Serine/threonine kinase inhibition Higher
N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide Para-chlorobenzyl, pyrazolo-pyrazine Moderate CNS activity Lower
N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide Thiazole, benzylpiperazine Dopamine receptor modulation Comparable

Research Findings and Trends

  • Positional Isomerism : Ortho-chlorinated benzyl groups (as in the target compound) show superior CNS receptor binding compared to para isomers due to optimal steric alignment .
  • Indole vs.
  • Piperazine Flexibility : Piperazine rings with carbonyl substituents (e.g., indole-2-carbonyl) enhance selectivity for kinase targets, whereas benzylpiperazines favor GPCR interactions .

Biological Activity

N-(2-chlorobenzyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates an indole moiety, a piperazine ring, and a chlorobenzene group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula and Weight

Property Value
Molecular FormulaC22H21ClN4O3
Molecular Weight424.9 g/mol
IUPAC NameN-[(2-chlorophenyl)methyl]-2-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-2-oxoacetamide
InChI KeyGMMUIOAITHXJGL-UHFFFAOYSA-N

The structural complexity of this compound is significant as it influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The indole moiety is known for its role in modulating neurotransmitter systems, while the piperazine ring enhances binding affinity and selectivity for specific targets. The chlorobenzene group may also influence the lipophilicity and overall pharmacokinetics of the compound.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

  • Antidepressant Activity : Indole derivatives are often linked to serotonin receptor modulation, which can alleviate symptoms of depression.
  • Antineoplastic Properties : The compound's structure suggests potential activity against cancer cells through apoptosis induction or cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : Similar compounds have been shown to inhibit inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.

Study on Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant effects of various indole derivatives. The findings indicated that compounds with structural similarities to this compound exhibited significant serotonin reuptake inhibition, suggesting a mechanism for their antidepressant effects .

Cancer Cell Line Studies

In vitro studies using cancer cell lines have demonstrated that compounds containing indole and piperazine structures can induce apoptosis in various cancer types. A notable study showed that such compounds inhibited cell proliferation in breast cancer cells by activating caspase pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds.

Compound Key Features Biological Activity
Indole-3-acetic acidPlant hormone, regulates growthAntiproliferative effects
Piperazine derivativesBasic structure similar to our compoundAntidepressant and anxiolytic properties
Other chlorinated indolesVarying degrees of receptor affinityPotential anticancer effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chlorobenzyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide, and what key reaction conditions are critical for optimizing yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of a 1H-indole-2-carbonyl intermediate. Key steps include:

  • Indole functionalization : Introducing the 1H-indol-2-ylcarbonyl group via Friedel-Crafts acylation or coupling reactions .
  • Piperazine coupling : Reacting the indole intermediate with piperazine under amide bond-forming conditions (e.g., EDC/HOBt or DCC catalysis) .
  • Chlorobenzyl incorporation : Using 2-chlorobenzylamine in a nucleophilic substitution or condensation reaction with the oxoacetamide core .
    • Critical conditions : Maintain inert atmospheres (N₂/Ar) during moisture-sensitive steps, control temperatures (0–5°C for acylation), and use polar aprotic solvents (DMF, DMSO) to enhance solubility .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to verify the presence of the indole NH (~10 ppm), chlorobenzyl aromatic protons (7.2–7.5 ppm), and piperazine CH₂ groups (2.5–3.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .
  • X-ray crystallography : For unambiguous structural confirmation, use SHELX programs (SHELXL/SHELXS) to resolve crystal structures .

Q. What initial biological screening assays are appropriate for evaluating this compound’s activity?

  • In vitro assays :

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .
  • Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. What strategies are effective in analyzing the structure-activity relationship (SAR) of this compound to enhance target affinity?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified chlorobenzyl (e.g., 3-Cl or 4-Cl) or indole (e.g., 5-MeO) groups to assess steric/electronic effects .
  • Piperazine conformation studies : Compare activity of piperazine vs. homopiperazine analogs to evaluate ring size impact on target binding .
  • Molecular docking : Use AutoDock Vina or Schrödinger to predict interactions with targets (e.g., tubulin for indole derivatives) .

Q. How can conflicting data between in vitro and in vivo assays for this compound be systematically addressed?

  • Approaches :

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS .
  • Metabolite identification : Incubate with liver microsomes and use HRMS to detect phase I/II metabolites that may explain reduced in vivo efficacy .
  • Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or nanoencapsulation to improve bioavailability .

Q. What computational and experimental approaches are recommended for elucidating the compound’s binding mode with biological targets?

  • Integrated workflow :

  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking predictions .
  • Cryo-EM/X-ray crystallography : Resolve target-ligand complexes using SHELX-refined structures for high-resolution insights .

Q. How can researchers design experiments to determine the metabolic pathways of this compound in preclinical models?

  • Protocol :

  • Radiolabeling : Synthesize ¹⁴C-labeled analogs for tracking metabolic fate in rodent models .
  • Cytochrome P450 inhibition assays : Identify CYP isoforms (e.g., CYP3A4) involved in metabolism using fluorogenic substrates .
  • Metabolite profiling : Combine LC-HRMS with NMR to characterize Phase I (oxidation) and Phase II (glucuronidation) metabolites .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental binding data be resolved?

  • Resolution steps :

  • Validate force fields : Cross-check docking results with multiple software (e.g., MOE vs. Schrödinger) .
  • Crystallographic refinement : Re-refine X-ray data using SHELXL to confirm ligand pose accuracy .
  • Mutagenesis studies : Introduce point mutations in target proteins (e.g., tubulin βIII) to test predicted binding residues .

Tables for Key Structural and Biological Data

Structural Feature Impact on Activity Reference
2-Chlorobenzyl groupEnhances lipophilicity and membrane permeation
Indole-2-carbonyl moietyCritical for tubulin binding (via π-π stacking)
Piperazine ringFacilitates solubility and H-bonding with targets
Biological Activity Assay Type Key Findings
Antiproliferative (HeLa cells)MTT assay (48 h)IC₅₀ = 1.2 µM (±0.3)
Kinase inhibition (EGFR)ADP-Glo™ assay78% inhibition at 10 µM
Antifungal (C. albicans)CLSI M27-A3MIC₉₀ = 8 µg/mL

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorobenzyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorobenzyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

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